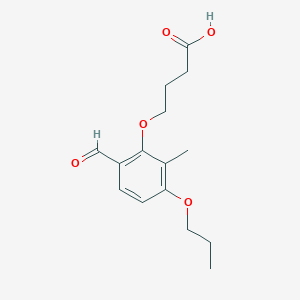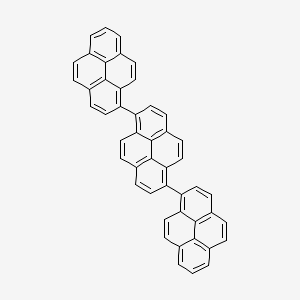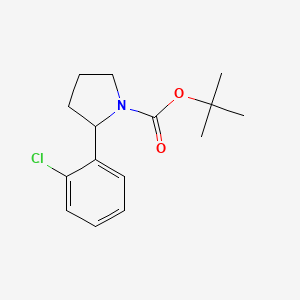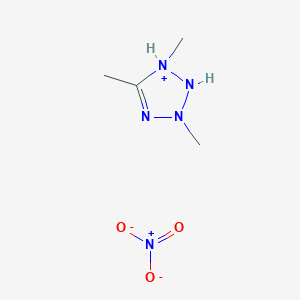![molecular formula C21H20N2OS B14211141 [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea CAS No. 832099-09-9](/img/structure/B14211141.png)
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a thiourea group attached to a phenylmethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea typically involves the reaction of 4-[(4-phenylphenyl)methoxy]benzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effective and efficient production.
化学反応の分析
Types of Reactions
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylmethoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with a similar thiourea group but lacking the phenylmethoxyphenyl moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea but lacks the methoxyphenyl substitution.
Benzylthiourea: Features a benzyl group attached to the thiourea, differing in the substitution pattern.
Uniqueness
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is unique due to its combination of a thiourea group with a phenylmethoxyphenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler thiourea derivatives.
特性
CAS番号 |
832099-09-9 |
|---|---|
分子式 |
C21H20N2OS |
分子量 |
348.5 g/mol |
IUPAC名 |
[4-[(4-phenylphenyl)methoxy]phenyl]methylthiourea |
InChI |
InChI=1S/C21H20N2OS/c22-21(25)23-14-16-8-12-20(13-9-16)24-15-17-6-10-19(11-7-17)18-4-2-1-3-5-18/h1-13H,14-15H2,(H3,22,23,25) |
InChIキー |
DKASHBMBOTWWCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)CNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)

![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)

![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
